molecular formula C15H14N2O3S2 B2772691 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide CAS No. 2097935-28-7

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2772691
CAS No.: 2097935-28-7
M. Wt: 334.41
InChI Key: GZGPPMDGZFGECT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide (CAS Number: 2097935-28-7) is a synthetic organic compound with a molecular formula of C15H14N2O3S2 and a molecular weight of 334.41 g/mol . This sulfonamide derivative is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel heterocyclic compounds. The structure of this reagent, which incorporates furan, thiophene, and pyridine-sulfonamide moieties, is characteristic of compounds investigated for various biological activities. Sulfonamide-based compounds are extensively studied for their diverse pharmacological potential, including as carbonic anhydrase inhibitors for applications such as anti-glaucoma agents , and as scaffolds for developing antiplatelet and anticoagulant agents . Furthermore, recent patent literature highlights the significance of pyridine-sulfonamide derivatives as biologically active ligands, indicating the continued research interest in this chemical class . The presence of multiple heterocyclic rings and a sulfonamide functional group makes this compound a versatile building block for constructing more complex molecules for structure-activity relationship (SAR) studies and high-throughput screening. This product is offered as a high-purity solid for research purposes. It is intended for use by qualified researchers in laboratory settings only. This product is "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c18-22(19,13-3-1-6-16-9-13)17-10-14(12-5-8-21-11-12)15-4-2-7-20-15/h1-9,11,14,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGPPMDGZFGECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan and thiophene intermediates, which are then linked to the pyridine ring through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that compounds containing furan and thiophene structures exhibit significant antiviral properties. For instance, derivatives of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide have been explored for their efficacy against viruses such as the tobacco mosaic virus (TMV). Studies have shown that certain derivatives can bind to viral RNA, inhibiting replication and demonstrating higher activity than traditional antiviral agents like ribavirin .

Anti-cancer Properties
The compound's sulfonamide group contributes to its potential as an anticancer agent. Sulfonamides are known for their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. Preliminary studies suggest that this compound may modulate tumor growth by interfering with metabolic pathways essential for cancer cell survival .

Antibacterial Activity
Similar to its antiviral and anticancer properties, this compound has been evaluated for antibacterial activity. The presence of heterocyclic rings enhances its interaction with bacterial enzymes, potentially leading to the development of new antibiotics. Research into the structure-activity relationship (SAR) of this compound has indicated promising results against various bacterial strains.

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that incorporating this compound into device architectures can improve charge transport and overall device efficiency .

Sensors
The compound's sensitivity to environmental changes positions it as a candidate for sensor applications. Research has shown that it can be used in electrochemical sensors for detecting pollutants or biomolecules, leveraging its redox-active properties to generate measurable signals in response to specific analytes .

Environmental Applications

Biodegradation Studies
this compound has been investigated for its biodegradability in various environmental conditions. Studies involving microbial degradation have indicated that specific strains can metabolize this compound effectively, suggesting potential applications in bioremediation efforts aimed at detoxifying contaminated environments .

Case Studies and Research Findings

Study Focus Findings Reference
Antiviral Efficacy Against TMVDerivatives showed enhanced binding to TMV RNA, outperforming traditional antiviral agents.
Anticancer ActivityInhibition of carbonic anhydrase linked to reduced tumor growth in experimental models.
Organic ElectronicsImproved charge transport properties when incorporated into OLEDs and OPVs.
Biodegradation PotentialEffective metabolism by specific microbial strains, indicating utility in bioremediation efforts.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The furan and thiophene rings facilitate binding through π-π interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is unique due to the combination of three different heterocyclic rings in its structure. This combination provides a diverse range of chemical reactivity and biological activity, making it more versatile compared to compounds with only one or two heterocyclic rings.

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a heterocyclic compound with potential therapeutic applications due to its biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O3S2C_{15}H_{14}N_{2}O_{3}S_{2} with a molecular weight of 334.4 g/mol. The compound features a pyridine ring, furan, and thiophene moieties, contributing to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC15H14N2O3S2C_{15}H_{14}N_{2}O_{3}S_{2}
Molecular Weight334.4 g/mol
CAS Number2097935-28-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives in similar classes have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . Such efficacy highlights the potential of this compound as an antimicrobial agent.

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes or disrupt cellular processes in target organisms. For example, sulfonamide compounds typically interfere with folate synthesis in bacteria, leading to growth inhibition.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antimicrobial efficacy of various derivatives, including those containing furan and thiophene rings. The results demonstrated that modifications in the chemical structure significantly affected the MIC values against gram-positive and gram-negative bacteria .
  • Resistance Mechanisms : Another investigation focused on single-point resistance studies, revealing that certain derivatives maintained effectiveness even against resistant strains of bacteria, suggesting a robust mechanism of action .
  • Biofilm Inhibition : The ability of these compounds to inhibit biofilm formation was also assessed. Compounds similar to this compound showed promise in preventing biofilm development on medical devices, which is critical in reducing hospital-acquired infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : This can be achieved via the Gewald reaction.
  • Pyridine Synthesis : Utilizing methods like Hantzsch pyridine synthesis.
  • Sulfonamide Formation : The final step involves reacting the thiophene and pyridine derivatives with sulfonyl chloride under basic conditions .

Q & A

Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide?

The synthesis typically involves multi-step reactions, including condensation of furan-2-yl and thiophen-3-yl precursors with pyridine-3-sulfonamide. Key steps may include:

  • Nucleophilic substitution : Reacting a halogenated pyridine derivative with a sulfonamide group under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling reactions : Using palladium catalysts (e.g., Pd/C) to link thiophene and furan moieties via ethyl bridges .
  • Purification : Chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires:

  • ¹H/¹³C NMR : To identify proton environments (e.g., furan/thiophene aromatic signals at δ 6.5–7.5 ppm) .
  • IR spectroscopy : Confirming sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validating molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₅N₂O₃S₂: 367.05) .

Q. What in vitro assays are used to screen its biological activity?

Initial screening often includes:

  • Antiviral assays : Inhibition of viral replication in cell cultures (e.g., HIV-1 RT or SARS-CoV-2 protease) .
  • Anticancer profiling : Cytotoxicity testing against cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
  • Enzyme inhibition : Binding affinity studies with target enzymes (e.g., carbonic anhydrase) using fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Strategies include:

  • Standardized protocols : Replicating studies under controlled conditions (e.g., fixed IC₅₀ measurement parameters) .
  • Purity validation : Using HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Statistical meta-analysis : Comparing data across studies to identify outliers or trends .

Q. What computational methods predict the compound’s interaction with enzyme targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to:

  • Identify binding pockets (e.g., sulfonamide interaction with zinc in carbonic anhydrase) .
  • Calculate binding energies (ΔG values) to prioritize targets .
  • Validate predictions with experimental data (e.g., IC₅₀ vs. computed Ki) .

Q. How can the sulfonamide group be modified to improve pharmacokinetics?

Structural optimization strategies:

  • Bioisosteric replacement : Substituting sulfonamide with thiazolidinedione to enhance solubility .
  • Derivatization : Adding hydrophilic groups (e.g., -OH, -NH₂) to the pyridine ring to improve bioavailability .
  • Prodrug design : Masking the sulfonamide as an ester to increase membrane permeability .

Q. What are the challenges in scaling up synthesis without compromising yield?

Key considerations:

  • Catalyst optimization : Transitioning from Pd/C to cheaper Ni-based catalysts for cost-effective coupling .
  • Solvent selection : Replacing DMF with greener solvents (e.g., ethanol/water mixtures) to reduce waste .
  • Process control : Monitoring reaction intermediates via inline FTIR to prevent side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.